Deoxyverrucosidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deoxyverrucosidin is a natural product found in Penicillium with data available.

常见问题

Basic Research Questions

Q. What experimental methodologies are most effective for characterizing the structural properties of Deoxyverrucosidin?

- Methodological Answer : this compound’s structure is typically elucidated using high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1D/2D NMR (e.g., ¹H, ¹³C, HMBC, and COSY) identifies functional groups and connectivity, while HRESIMS confirms molecular formulas. Comparative analysis with known derivatives (e.g., Poloncosidin F) helps distinguish structural variations, such as ester linkage hydrolysis in related compounds .

Q. How can researchers validate the purity of this compound in natural product extracts?

- Methodological Answer : Combine chromatographic techniques (HPLC, TLC) with spectroscopic validation. Purity is confirmed via consistent NMR signals (absence of extraneous peaks) and mass spectrometry data. For novel isolates, X-ray crystallography or optical rotation measurements may supplement structural validation .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, antimicrobial susceptibility) with standardized protocols. Dose-response curves and IC₅₀ calculations should adhere to OECD guidelines. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments to minimize variability .

Advanced Research Questions

Q. How to design experiments to investigate the biosynthetic pathways of this compound in fungal hosts?

- Methodological Answer : Employ genomic sequencing (e.g., RNA-seq) of fungal strains like Penicillium polonicum to identify polyketide synthase (PKS) gene clusters. Knockout mutants and isotopic labeling (¹³C/²H) can trace precursor incorporation. Metabolomic profiling (LC-MS/MS) correlates gene expression with metabolite production .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to assess study heterogeneity. Perform meta-analyses on parameters like dosage, assay conditions, and organism models. Use statistical tools (e.g., funnel plots) to detect publication bias and validate findings via independent replication .

Q. How to optimize synthetic routes for this compound derivatives with enhanced stability?

- Methodological Answer : Apply retrosynthetic analysis to identify key intermediates. Evaluate reaction conditions (e.g., solvent polarity, catalysts) using design-of-experiments (DoE) frameworks. Monitor reaction progress via real-time FTIR or Raman spectroscopy. Validate stability through accelerated degradation studies (ICH Q1A guidelines) .

Q. What computational methods predict this compound’s interactions with molecular targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model ligand-receptor binding. Validate predictions with molecular dynamics simulations (GROMACS) under physiological conditions. Cross-reference with experimental data (SPR, ITC) to refine force field parameters .

Q. How to address ecological roles of this compound-producing fungi in extreme environments?

- Methodological Answer : Combine field sampling (e.g., deep-sea sediments) with metatranscriptomics to assess fungal community dynamics. Use microcosm experiments to simulate environmental stressors (pH, temperature). Correlate this compound production with microbial competition assays .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How to ensure reproducibility in this compound research?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document experimental protocols (e.g., MIAMI guidelines for natural product research) and deposit raw data in public repositories (e.g., GNPS, MetaboLights). Include detailed spectra and chromatograms in supplementary materials .

属性

分子式 |

C24H32O5 |

|---|---|

分子量 |

400.5 g/mol |

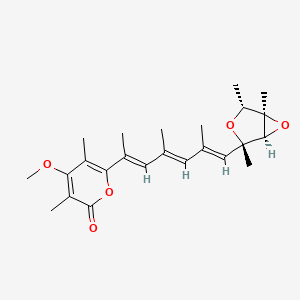

IUPAC 名称 |

6-[(2E,4E,6E)-4,6-dimethyl-7-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]hepta-2,4,6-trien-2-yl]-4-methoxy-3,5-dimethylpyran-2-one |

InChI |

InChI=1S/C24H32O5/c1-13(10-14(2)12-23(7)22-24(8,29-22)18(6)28-23)11-15(3)19-16(4)20(26-9)17(5)21(25)27-19/h10-12,18,22H,1-9H3/b13-10+,14-12+,15-11+/t18-,22+,23+,24-/m1/s1 |

InChI 键 |

UHXNFXURTCVQIN-YKJJQUFLSA-N |

手性 SMILES |

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/C=C(\C)/C3=C(C(=C(C(=O)O3)C)OC)C)C |

规范 SMILES |

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C=C(C)C3=C(C(=C(C(=O)O3)C)OC)C)C |

同义词 |

deoxyverrucosidin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。